5-(Benzyloxy)-2-bromopyridine
Overview
Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines is described using Stille coupling and reductive symmetric coupling methods, with yields ranging from 70 to 90% . Similarly, the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine involves the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde, leading to the formation of inversion dimers in the crystal structure . These methods could potentially be adapted for the synthesis of 5-(Benzyloxy)-2-bromopyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized using X-ray crystallography, FT-IR, and NMR spectroscopy. For example, the X-ray structure characterization of antipyrine derivatives reveals that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . The molecular structure and vibrational frequencies of 5-bromo-2'-deoxyuridine have been investigated both experimentally and theoretically, providing insights into the geometric parameters and electronic properties of such molecules .
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including coupling reactions and nucleophilic substitutions, which are essential for further functionalization of the molecules. The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in substitution reactions. The synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amines from 5-bromo-2-aminopyridine with different substituted benzaldehydes is an example of such reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The presence of bromine and other substituents can significantly affect the compound's boiling point, melting point, solubility, and stability. The antimicrobial properties of some substituted (E)-N-benzylidene-5-bromopyridin-2-amines have been reported, indicating the biological relevance of these compounds . Additionally, the first hyperpolarizability of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole suggests its suitability for nonlinear optical (NLO) studies .
Scientific Research Applications
Synthesis and Crystallography
- Synthesis of Complex Compounds : 5-(Benzyloxy)-2-bromopyridine is used in the synthesis of complex compounds. For example, 2-Amino-5-bromopyridine is used to create adducts with benzoic acid, forming a two-dimensional network through hydrogen bonding, which is critical for studying molecular structures and interactions (Hemamalini & Fun, 2010).
Medicinal Chemistry
- Intermediate in Drug Discovery : It serves as an intermediate in drug discovery processes. For example, the compound 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, synthesized from 5-bromopyridin-2-amine, is used in the discovery of new pharmaceuticals (Li, Lu, Shen, & Shi, 2012).
Organic Chemistry
- Synthesis of Substituted Amine Compounds : It is used in the synthesis of various substituted amine compounds. An example is the creation of (E)-N-benzylidene-5-bromopyridin-2-amine compounds from 5-bromo-2-aminopyridine, which are significant for studying the effects of substituents on molecular properties (Senbagam, Vanangamudi, & Thirunarayanan, 2016).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCMCYRLJVVNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582429 | |
Record name | 5-(Benzyloxy)-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-bromopyridine | |
CAS RN |
630120-99-9 | |
Record name | 5-(Benzyloxy)-2-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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